

In-Depth Technical Guide: 4,4-Difluorocyclohexylamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4-Difluorocyclohexylamine hydrochloride

Cat. No.: B030056

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

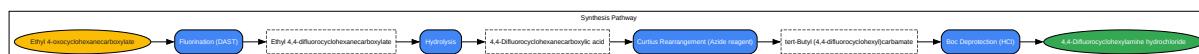
This technical guide provides a comprehensive overview of **4,4-Difluorocyclohexylamine hydrochloride**, a fluorinated cyclic amine of significant interest in medicinal chemistry and drug discovery. This document details its chemical structure, physical properties, synthesis, and key applications, with a focus on providing practical information for laboratory use.

Chemical Structure and Properties

4,4-Difluorocyclohexylamine hydrochloride is the hydrochloride salt of 4,4-difluorocyclohexanamine. The presence of the gem-difluoro group at the 4-position of the cyclohexane ring imparts unique physicochemical properties compared to its non-fluorinated analog, influencing its basicity, lipophilicity, and metabolic stability.

Structural Formula:

Caption: Structural formula of **4,4-Difluorocyclohexylamine hydrochloride**.


Physicochemical Properties:

Property	Value	Reference(s)
CAS Number	675112-70-6	[1]
Molecular Formula	C ₆ H ₁₂ ClF ₂ N	[1]
Molecular Weight	171.62 g/mol	[1]
Appearance	White to off-white crystalline powder	
Melting Point	295 °C	[1]
Boiling Point	45-47 °C at 12 mmHg	[1]
Solubility	Soluble in water and other polar solvents.	[2]

Synthesis

A common synthetic route to **4,4-Difluorocyclohexylamine hydrochloride** involves a multi-step process starting from a commercially available precursor. One patented method begins with ethyl 4-oxocyclohexanecarboxylate.

Overall Synthetic Scheme:

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to **4,4-Difluorocyclohexylamine hydrochloride**.

Experimental Protocols:

- Step 1: Fluorination of Ethyl 4-oxocyclohexanecarboxylate. The starting ketone is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to yield the

corresponding gem-difluoro compound, ethyl 4,4-difluorocyclohexanecarboxylate.

- Step 2: Hydrolysis. The resulting ester is hydrolyzed under basic or acidic conditions to afford 4,4-difluorocyclohexanecarboxylic acid.
- Step 3: Curtius Rearrangement. The carboxylic acid undergoes a Curtius rearrangement. This is typically achieved by converting the acid to an acyl azide, which then rearranges to an isocyanate. The isocyanate is subsequently trapped with tert-butanol to form the Boc-protected amine, tert-butyl (4,4-difluorocyclohexyl)carbamate.
- Step 4: Boc Deprotection. The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group using a strong acid, typically hydrochloric acid, to yield the desired **4,4-Difluorocyclohexylamine hydrochloride**.

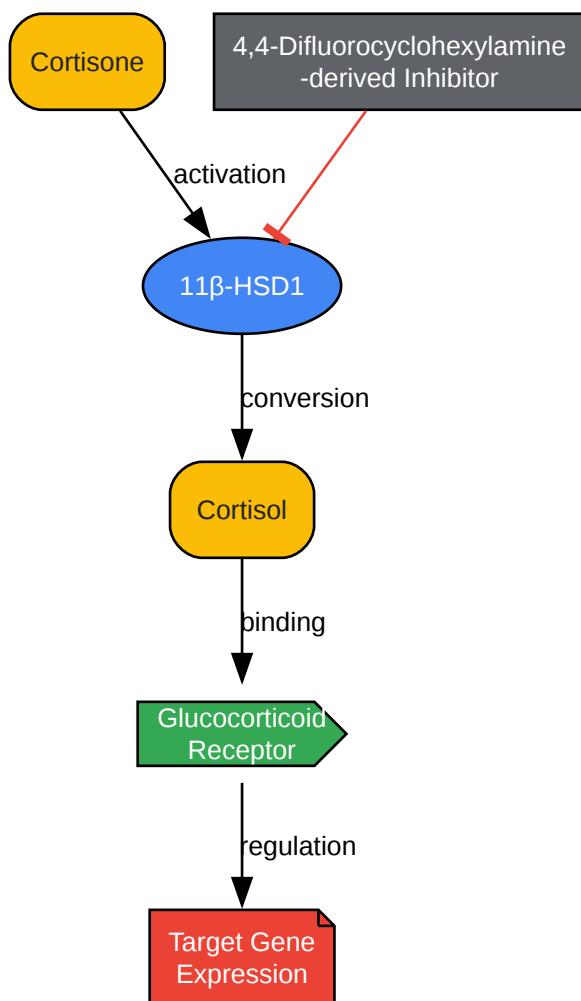
Spectroscopic Data

While comprehensive, experimentally-derived spectroscopic data is not widely published, predicted ¹H NMR data can provide an indication of the expected spectrum.

Predicted ¹H NMR Data:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.2	m	1H	CH-NH ₃ ⁺
~2.2 - 2.0	m	4H	2 x CH ₂ adjacent to CF ₂
~1.9 - 1.7	m	4H	2 x CH ₂ adjacent to CH-NH ₃ ⁺

Note: This is a predicted spectrum and actual experimental values may vary.


Applications in Research and Drug Development

4,4-Difluorocyclohexylamine hydrochloride serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The

introduction of the 4,4-difluoro moiety can modulate the pharmacological properties of a lead compound.

Potential Signaling Pathway Involvement:

As an inhibitor of 11- β -hydroxysteroid dehydrogenase 1 (11 β -HSD1), compounds derived from **4,4-difluorocyclohexylamine hydrochloride** could play a role in modulating glucocorticoid metabolism.^[3]

[Click to download full resolution via product page](#)

Caption: Potential role as an 11 β -HSD1 inhibitor.

Safety Information

4,4-Difluorocyclohexylamine hydrochloride is classified as an irritant and is harmful if swallowed.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4-Difluorocyclohexylamine hydrochloride | CAS 675112-70-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]

- To cite this document: BenchChem. [In-Depth Technical Guide: 4,4-Difluorocyclohexylamine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b030056#4-4-difluorocyclohexylamine-hydrochloride-structural-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com